4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib. It is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4. Regorafenib N-oxide inhibits VEGFR2, Tie2, c-Kit, and B-RAF in vitro, as well as inhibits tumor growth in HT-29 and MDA-MB-231 mouse xenograft models when administered at a dose of 1 mg/kg.

Brand Name: Vulcanchem
CAS No.: 835621-11-9
VCID: VC0048770
InChI: InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)
SMILES: CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]
Molecular Formula: C21H15ClF4N4O4
Molecular Weight: 498.8 g/mol

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide

CAS No.: 835621-11-9

Cat. No.: VC0048770

Molecular Formula: C21H15ClF4N4O4

Molecular Weight: 498.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide - 835621-11-9

Specification

Description Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib. It is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4. Regorafenib N-oxide inhibits VEGFR2, Tie2, c-Kit, and B-RAF in vitro, as well as inhibits tumor growth in HT-29 and MDA-MB-231 mouse xenograft models when administered at a dose of 1 mg/kg.

CAS No. 835621-11-9
Molecular Formula C21H15ClF4N4O4
Molecular Weight 498.8 g/mol
IUPAC Name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide
Standard InChI InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)
Standard InChI Key NUCXNEKIESREQY-UHFFFAOYSA-N
SMILES CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]
Canonical SMILES CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

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